2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride
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Overview
Description
2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of pharmaceutical agents, particularly those used in the treatment of type 2 diabetes, such as sitagliptin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride involves several key steps:
Initial Reaction: Ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine.
Intermediate Formation: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.
Final Reaction: Palladium/carbon and an ethanol solution of the intermediate are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon. Conditions often involve heating, refluxing, and maintaining specific pH levels .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound. These intermediates are crucial for the synthesis of pharmaceutical agents .
Scientific Research Applications
2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of pharmaceutical agents and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride involves its role as an intermediate in the synthesis of sitagliptin. Sitagliptin works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Another intermediate used in the synthesis of sitagliptin.
N’-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide: An intermediate in the synthesis of related compounds.
Uniqueness
2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride is unique due to its specific structure and role in the synthesis of sitagliptin. Its trifluoromethyl group and triazolopyrazine core make it a valuable intermediate in medicinal chemistry .
Properties
Molecular Formula |
C8H12ClF3N6O |
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Molecular Weight |
300.67 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C8H11F3N6O.ClH/c9-8(10,11)7-15-14-5-3-16(1-2-17(5)7)4-6(18)13-12;/h1-4,12H2,(H,13,18);1H |
InChI Key |
MICCIYLDKANHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1CC(=O)NN.Cl |
Origin of Product |
United States |
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